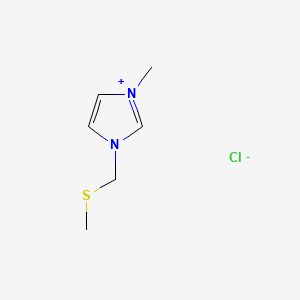
1-Methyl-3-((methylthio)methyl)-1H-imidazol-3-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-((methylthio)methyl)-1H-imidazol-3-ium chloride is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make ionic liquids valuable in a wide range of applications, from industrial processes to scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-((methylthio)methyl)-1H-imidazol-3-ium chloride typically involves the alkylation of 1-methylimidazole with a suitable alkylating agent, followed by the introduction of the methylthio group. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reactions are usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-((methylthio)methyl)-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The chloride ion can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Silver salts or other halide sources are often used in metathesis reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazolium derivatives.
Substitution: Various imidazolium salts with different anions.
Aplicaciones Científicas De Investigación
1-Methyl-3-((methylthio)methyl)-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: Investigated for its potential as a biocompatible solvent in enzymatic reactions and protein crystallization.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in electrochemical applications, such as in the development of batteries and supercapacitors, due to its excellent ionic conductivity.
Mecanismo De Acción
The mechanism by which 1-Methyl-3-((methylthio)methyl)-1H-imidazol-3-ium chloride exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the chloride anion can participate in ionic interactions. These interactions can influence reaction pathways, stabilize transition states, and enhance the solubility of reactants and products.
Comparación Con Compuestos Similares
- 1-Methyl-3-octylimidazolium chloride
- 1-Butyl-3-methylimidazolium chloride
- 1-Dodecylpyridinium chloride
Comparison: 1-Methyl-3-((methylthio)methyl)-1H-imidazol-3-ium chloride is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and solubility properties compared to other imidazolium-based ionic liquids. This uniqueness makes it particularly valuable in specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C6H11ClN2S |
|---|---|
Peso molecular |
178.68 g/mol |
Nombre IUPAC |
1-methyl-3-(methylsulfanylmethyl)imidazol-1-ium;chloride |
InChI |
InChI=1S/C6H11N2S.ClH/c1-7-3-4-8(5-7)6-9-2;/h3-5H,6H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
RVYMYNYAPPUFIP-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CN(C=C1)CSC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


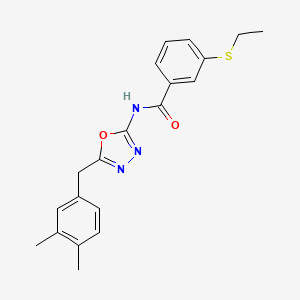
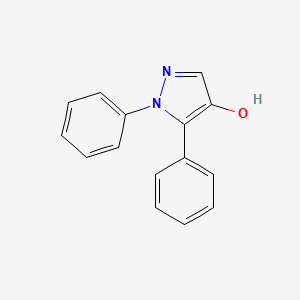
![2-[2-(1-phenylpiperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B14131643.png)

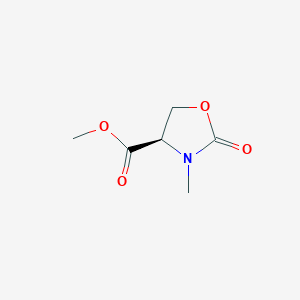
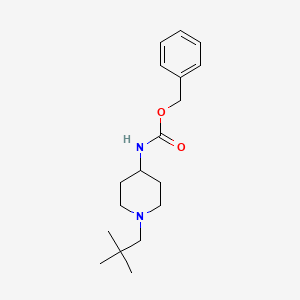

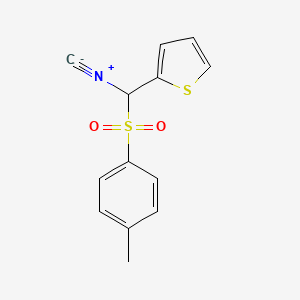
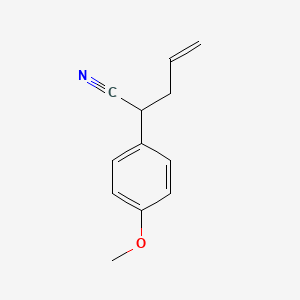
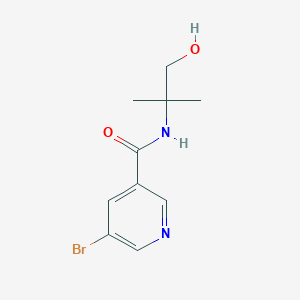


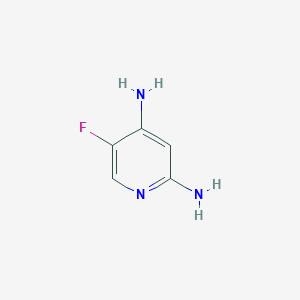
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B14131720.png)
